molecular formula C11H19N3O2 B11815432 1-(Pyrrolidine-2-carbonyl)piperidine-4-carboxamide

1-(Pyrrolidine-2-carbonyl)piperidine-4-carboxamide

Cat. No.: B11815432
M. Wt: 225.29 g/mol
InChI Key: NNMBNSDUKXMRKT-UHFFFAOYSA-N
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Description

1-(Pyrrolidine-2-carbonyl)piperidine-4-carboxamide is a compound that features a pyrrolidine ring and a piperidine ring, both of which are nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidine-2-carbonyl)piperidine-4-carboxamide typically involves the formation of the pyrrolidine and piperidine rings followed by their coupling. One common method involves the use of S-proline as a starting material, which undergoes chloroacetylation followed by amidation of its carboxylate group . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency and consistency in the production process. The use of advanced purification techniques, such as chromatography, is also common to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidine-2-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(Pyrrolidine-2-carbonyl)piperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyrrolidine-2-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The pyrrolidine and piperidine rings can interact with proteins and enzymes, potentially inhibiting or modulating their activity . The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

    Pyrrolidine-2-one: A related compound with a similar pyrrolidine ring structure.

    Piperidine-4-carboxamide: A compound with a similar piperidine ring structure.

Uniqueness: 1-(Pyrrolidine-2-carbonyl)piperidine-4-carboxamide is unique due to the combination of both pyrrolidine and piperidine rings in its structure. This dual-ring system provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties .

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

1-(pyrrolidine-2-carbonyl)piperidine-4-carboxamide

InChI

InChI=1S/C11H19N3O2/c12-10(15)8-3-6-14(7-4-8)11(16)9-2-1-5-13-9/h8-9,13H,1-7H2,(H2,12,15)

InChI Key

NNMBNSDUKXMRKT-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)N2CCC(CC2)C(=O)N

Origin of Product

United States

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